N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide
Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide is a benzoxazepine derivative functionalized with a sulfonamide group. Its structure comprises a seven-membered oxazepine ring fused to a benzene moiety, with a 3,3-dimethyl substitution at the oxazepine ring and a para-methylbenzenesulfonamide group at the 8-position.
The crystallographic characterization of this compound was achieved using the SHELX suite of programs, specifically SHELXL for refinement, ensuring precise determination of bond lengths, angles, and torsional parameters . The structural clarity provided by SHELX tools has been instrumental in understanding its conformational stability and intermolecular interactions.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-12-4-7-14(8-5-12)25(22,23)20-13-6-9-15-16(10-13)24-11-18(2,3)17(21)19-15/h4-10,20H,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNGERILHJMNCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework comprising a benzoxazepine core and a sulfonamide group, which may confer various therapeutic properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 362.39 g/mol. The structural characteristics that contribute to its biological activity include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₂O₄S |
| Molecular Weight | 362.39 g/mol |
| Functional Groups | Sulfonamide, Benzoxazepine |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological pathways. Research indicates that it may exert its effects through:
- Enzyme Inhibition : The sulfonamide moiety may inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : The benzoxazepine structure allows for potential binding to various receptors involved in signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with DNA replication mechanisms.
Antimicrobial Effects
Studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : The compound showed effective inhibition against Gram-positive and Gram-negative bacteria in vitro.
Anticancer Properties
Emerging research highlights the potential anticancer effects of this compound:
- Induction of Apoptosis : It has been observed to induce apoptosis in cancer cell lines through modulation of apoptotic pathways.
- Cell Proliferation Inhibition : The compound may inhibit cellular proliferation by interfering with critical signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound exhibited an IC50 value of approximately 25 μM against Staphylococcus aureus and Escherichia coli.
- Anticancer Activity Assessment : In vitro assays demonstrated that at concentrations ranging from 10 to 50 μM, the compound significantly reduced the viability of cancer cells (e.g., HeLa and MCF7 cell lines) by inducing apoptosis.
Comparison with Similar Compounds
Research Implications
The structural insights derived from SHELX-refined crystallography highlight the role of substituents in modulating bioactivity and physicochemical behavior. The target compound’s balance of hydrophobicity (LogP = 2.8) and steric bulk positions it as a lead candidate for anticoagulant therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
